![molecular formula C22H21N3O2S B6422927 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one CAS No. 902814-00-0](/img/structure/B6422927.png)

2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

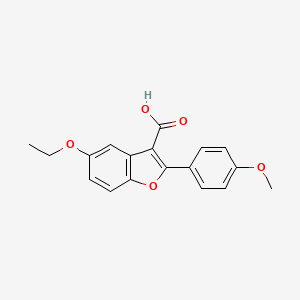

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrimidine ring, followed by the introduction of the phenyl groups, the morpholine ring, and the sulfanyl group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring and phenyl groups contribute to the aromaticity of the molecule, while the morpholine ring introduces a cyclic ether and secondary amine into the structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrimidine ring and phenyl groups might undergo electrophilic substitution reactions, while the amine in the morpholine ring might participate in nucleophilic substitution or condensation reactions .Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to interact withCYR61 , a matrix cellular protein encoded by the CYR61 gene . This protein plays a role in various cancer-related processes, including tumor growth, angiogenesis, tumor cell adhesion, migration, invasion, and resistance to anticancer drugs .

Mode of Action

It’s suggested that similar compounds can inhibit the expression ofCYR61 mRNA . This inhibition is more pronounced in response to certain pharmacological inhibitors . The process is regulated through ATF1 and CREB , which modulate S1PR .

Biochemical Pathways

The compound may affect the pathways involving CYR61 and hydrogen sulfide (HS) . HS is an endogenous gaseous bio-mediator involved in various cancer cell bioenergetics, angiogenesis, invasion, and chemoresistance . It’s produced by three enzymes: cystathionine beta-synthase (CBS), cystathionine gamma-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) .

Result of Action

The compound may have a significant inhibitory effect on the secretion/release of CYR61 in colon cancer cells . Moreover, it may promote apoptosis in these cells . It’s found that endogenously produced CYR61 can counteract this effect, at least in part, through the activation of RhoA .

Action Environment

It’s worth noting that the cellular environment, particularly the presence of certain enzymes and proteins, can significantly impact the compound’s action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4,6-diphenylpyrimidin-2-yl)sulfanyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-21(25-11-13-27-14-12-25)16-28-22-23-19(17-7-3-1-4-8-17)15-20(24-22)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFMFPVOESVHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4,6-Diphenylpyrimidin-2-yl)thio)-1-morpholinoethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)

![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride](/img/structure/B6422859.png)

![2-{[2-(2,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6422875.png)

![2-{[3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422883.png)

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one dihydrochloride](/img/structure/B6422888.png)

![2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422910.png)

![methyl 4-({[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B6422920.png)

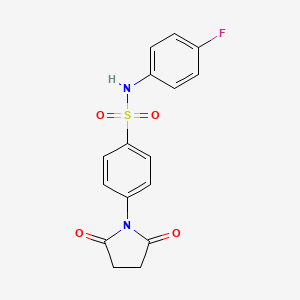

![ethyl 4-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422934.png)

![methyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamido]benzoate](/img/structure/B6422938.png)

![2-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B6422941.png)

![methyl 4-[(7H-purin-6-ylsulfanyl)methyl]benzoate](/img/structure/B6422948.png)

![1-(morpholin-4-yl)-2-{[8-(trifluoromethyl)-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}ethan-1-one](/img/structure/B6422965.png)